

Imbricatoloic Acid: A Comprehensive Technical Overview

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Compound of Interest		
Compound Name:	Imbricatoloic acid	
Cat. No.:	B15591410	Get Quote

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Introduction

Imbricatoloic acid, a naturally occurring labdane-type diterpenoid, has emerged as a compound of significant interest within the scientific community. Primarily isolated from the resins of coniferous trees, it has demonstrated a range of biological activities that suggest its potential as a lead compound in drug discovery and development. This technical guide provides a comprehensive overview of Imbricatoloic acid, including its chemical identity, biological functions, and relevant experimental protocols.

Chemical Identification

Identifier	Value
CAS Number	6832-60-6[1][2][3][4]
IUPAC Name	(1S,4aR,5S,8aR)-5-[(3S)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Molecular Formula	C20H34O3[2][3]
Molecular Weight	322.48 g/mol [2]
Synonyms	Imbricatolic Acid



Biological Activity and Therapeutic Potential

Imbricatoloic acid has been investigated for several biological activities, with promising results in the fields of oncology, gastroenterology, and metabolic diseases.

Anticancer Activity

Preclinical studies have shown that **Imbricatoloic acid** possesses notable anticancer properties. Its primary mechanism of action involves the disruption of the cell cycle. Specifically, it has been shown to induce cell cycle arrest in the G1 phase in p53-null CaLu-6 cells.[1] This is achieved through the upregulation of cyclin-dependent kinase inhibitors and the promotion of the degradation of key cyclins, including cyclin A, D1, and E1.[1]

Cell Line	Effect	Mechanism
p53-null CaLu-6	Induces G1 phase arrest	Upregulation of cyclin- dependent kinase inhibitors; degradation of cyclins A, D1, and E1

Gastroprotective Effects

Research has also highlighted the gastroprotective potential of **Imbricatoloic acid** and its semi-synthetic derivatives. In an ethanol/HCl-induced gastric lesion model in mice, these compounds demonstrated a significant protective effect.[1] Notably, certain amino acid amide derivatives of **Imbricatoloic acid** exhibited efficacy comparable to the proton pump inhibitor lansoprazole, a standard therapeutic agent for gastric ulcers.[1]

Potential in Diabetes Management

Imbricatoloic acid serves as a precursor for the synthesis of novel inhibitors of protein tyrosine phosphatase-1B (PTP-1B).[1] As PTP-1B is a key negative regulator of insulin signaling, its inhibition is a validated therapeutic strategy for the management of type 2 diabetes mellitus. The development of Imbricatoloic acid-based PTP-1B inhibitors represents a promising avenue for new antidiabetic drug discovery.[1]

Experimental Protocols



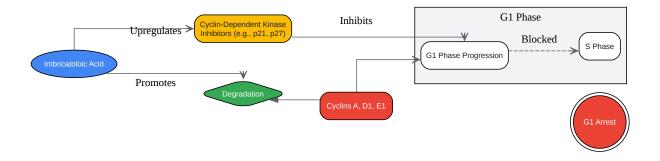
Isolation of Imbricatoloic Acid from Araucaria araucana Resin

A common method for the isolation of **Imbricatoloic acid** involves its extraction from the resin of Araucaria araucana. The detailed protocol is as follows:

- Dissolution: The raw resin is dissolved in dichloromethane.
- Filtration: The solution is filtered to remove any insoluble materials.
- Recrystallization: The filtrate is then subjected to recrystallization using a hexane-ethyl acetate solvent system.
- Yield: This process yields colorless crystals of Imbricatoloic acid.
- Purity Confirmation: The purity and identity of the isolated compound are confirmed through thin-layer chromatography (TLC) and by comparing its spectral data with previously reported values.[1]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **Imbricatoloic acid** on the cell cycle.



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Caption: Proposed mechanism of Imbricatoloic acid inducing G1 cell cycle arrest.

Conclusion

Imbricatoloic acid is a promising natural product with a diverse pharmacological profile. Its demonstrated anticancer and gastroprotective activities, coupled with its potential as a scaffold for developing new antidiabetic agents, underscore its importance for further research and development. The experimental protocols for its isolation are well-established, facilitating its availability for scientific investigation. Future studies should focus on elucidating the detailed molecular mechanisms underlying its various biological effects and exploring its therapeutic efficacy in more advanced preclinical models.

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